3-(furan-2-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(furan-2-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a complex organic compound that features a triazole ring, a furan ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring yields furanones, while substitution reactions on the naphthalene ring can introduce various functional groups .
Scientific Research Applications
3-(furan-2-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing enzymatic activity, while the furan and naphthalene groups can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)-1-(naphthalen-2-yl)prop-2-en-1-one: Shares the furan and naphthalene moieties but lacks the triazole ring.
3-(furan-2-yl)propan-1-ol: Contains the furan ring but differs in the rest of the structure
Properties
Molecular Formula |
C20H17N3OS |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-(furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C20H17N3OS/c1-2-12-23-19(18-11-6-13-24-18)21-22-20(23)25-14-16-9-5-8-15-7-3-4-10-17(15)16/h2-11,13H,1,12,14H2 |
InChI Key |
IZSKYADJNOEACP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.